(2E)-N-cyclohexyl-2-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-CYCLOHEXYL-2-{[3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}-3-PHENYLACRYLAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a triazole ring, and a phenylacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-CYCLOHEXYL-2-{[3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}-3-PHENYLACRYLAMIDE typically involves multi-step organic reactions. One common approach is the reaction of cyclohexylamine with 3-(4-methylphenyl)-1H-1,2,4-triazole-5-thiol, followed by the addition of 3-phenylacryloyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-CYCLOHEXYL-2-{[3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}-3-PHENYLACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenylacrylamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-N-CYCLOHEXYL-2-{[3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}-3-PHENYLACRYLAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-N-CYCLOHEXYL-2-{[3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}-3-PHENYLACRYLAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and phenylacrylamide moiety are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Other triazole derivatives: Often used in medicinal chemistry for their antifungal and antibacterial properties.
Uniqueness
What sets (2E)-N-CYCLOHEXYL-2-{[3-(4-METHYLPHENYL)-1H-1,2,4-TRIAZOL-5-YL]SULFANYL}-3-PHENYLACRYLAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H26N4OS |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(E)-N-cyclohexyl-2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C24H26N4OS/c1-17-12-14-19(15-13-17)22-26-24(28-27-22)30-21(16-18-8-4-2-5-9-18)23(29)25-20-10-6-3-7-11-20/h2,4-5,8-9,12-16,20H,3,6-7,10-11H2,1H3,(H,25,29)(H,26,27,28)/b21-16+ |
InChI Key |
KVOBXXDAHXHACQ-LTGZKZEYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)S/C(=C/C3=CC=CC=C3)/C(=O)NC4CCCCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)SC(=CC3=CC=CC=C3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
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